REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([O:12][CH3:13])[c:6]([CH2:8][C:9](=[O:10])[OH:11])[cH:7]1.[CH2:17]1[O:18][CH2:19][CH2:20][O:21][CH2:22]1.[CH3:15][OH:16].[ClH:14]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:12][CH3:13])[c:6]([CH2:8][C:9]([O:10][CH3:15])=[O:11])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)cc1CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)Cc1cc(Br)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |